trans-Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “trans-Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride” is defined by its molecular formula, C8H16ClNO2. Unfortunately, the specific structural details such as bond lengths, bond angles, and conformation are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not provided in the search results . For more detailed information, it is recommended to refer to its Material Safety Data Sheet (MSDS) or other technical documents .Scientific Research Applications
Analytical Method Development
A method was developed for determining major metabolites of synthetic pyrethroids in human urine, showcasing the analytical applications of similar compounds in monitoring environmental and occupational exposures. This method involves solid-phase extraction followed by gas chromatography-tandem mass spectrometry, highlighting the compound's relevance in toxicological studies and environmental monitoring (Arrebola et al., 1999).
Neurotransmission Research
Research into the neurotransmission at excitatory amino acid receptors, particularly N-methyl-D-aspartate (NMDA) receptors, utilized a series of related compounds to evaluate agonists or antagonists' properties. This indicates the compound's utility in understanding neurotransmitter systems and could lead to developments in neuropharmacology (Allan et al., 1990).
Cancer Research
Investigations into the antitumor activities of cyclophosphamide analogues, including structural analysis and anticancer screening, represent the compound's potential application in designing new anticancer agents. This research provides insights into the structure-activity relationships crucial for developing more effective chemotherapy drugs (Boyd et al., 1980).
Prostate Cancer Imaging
The compound's role in prostate cancer imaging, specifically through the study of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, offers a glimpse into its application in diagnostic radiology. This research emphasizes the importance of such compounds in developing novel imaging agents that could improve cancer detection and treatment planning (Okudaira et al., 2011).
Mechanism of Action
properties
IUPAC Name |
methyl (1S,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)5(4-6(8)9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t5-,6+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGIJCQPNBJXTP-IBTYICNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N)C(=O)OC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@@H]1N)C(=O)OC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1392804-19-1 | |
Record name | Cyclobutanecarboxylic acid, 3-amino-2,2-dimethyl-, methyl ester, hydrochloride (1:1), (1R,3R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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